戊糖二胺

描述

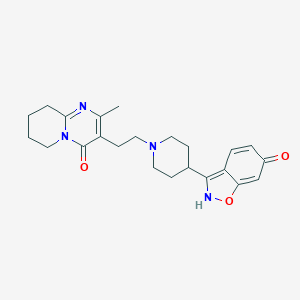

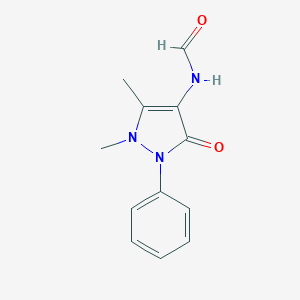

戊糖二胺是一种经过充分研究的晚期糖基化终产物 (AGE) 生物标志物。 它是通过美拉德反应在胶原蛋白中精氨酸和赖氨酸残基之间形成的荧光交联化合物,与核糖反应 。 戊糖二胺在蛋白质损伤和衰老的研究中具有重要意义,因为它在长寿命组织蛋白中积累,并与各种病理状况相关 .

科学研究应用

戊糖二胺具有广泛的科学研究应用:

作用机制

戊糖二胺通过美拉德反应形成,其中核糖与蛋白质中的精氨酸和赖氨酸残基反应 。 此过程涉及咪唑并吡啶结构的形成,导致胶原蛋白交联 。 戊糖二胺在组织中的积累表明氧化应激和蛋白质损伤,导致胶原蛋白和其他长寿命蛋白质的硬化 .

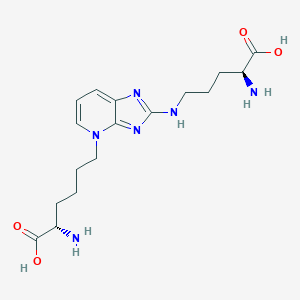

类似化合物:

葡萄糖二胺: 另一种在蛋白质中形成交联的 AGE。

羧甲基赖氨酸 (CML): 一种众所周知的 AGE 标志物。

甲基乙二醛衍生的氢咪唑啉酮 (MG-H1): 与戊糖二胺类似的糖基化产物。

独特性: 戊糖二胺由于其荧光特性而具有独特之处,使其易于检测和量化 。 这种特性使其在研究中被广泛用于研究蛋白质糖基化和衰老过程 .

生化分析

Biochemical Properties

Pentosidine interacts with various biomolecules, primarily proteins such as collagen . It forms fluorescent cross-links between the arginine and lysine residues in collagen . This interaction is a result of a reaction of the amino acids with the Maillard reaction products of ribose .

Cellular Effects

Pentosidine has been found to have significant effects on various types of cells and cellular processes. For instance, in patients with diabetes mellitus type 2, pentosidine correlates with the presence and severity of diabetic complications . It serves as markers of stress and act as toxins themselves .

Molecular Mechanism

Pentosidine exerts its effects at the molecular level through a variety of mechanisms. It is formed in a reaction of the amino acids with the Maillard reaction products of ribose . This formation process involves binding interactions with biomolecules, specifically the arginine and lysine residues in collagen .

Temporal Effects in Laboratory Settings

Pentosidine accumulates in long-lived tissue proteins with age . The kinetics of its accumulation in human skin collagen have been fitted to a linear regression . The rate of accumulation of pentosidine in skin collagen is inversely proportional to species life-span .

Dosage Effects in Animal Models

Studies in animal models of type 2 diabetes, type 1 diabetes, low and high turnover chronic kidney disease, and postmenopausal osteoporosis have shown elevated levels of bone pentosidine . The effects of pentosidine vary with different dosages, and these studies have helped to understand the threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

Pentosidine is involved in the metabolic pathways that involve the Maillard reaction . This reaction takes place by binding of reducing sugar, such as glucose or fructose to free lysine or arginine NH2 residues with proteins in an irreversible mode .

Transport and Distribution

Pentosidine is transported and distributed within cells and tissues. It has been detected and quantified in a variety of human and animal tissues, including skin and kidney collagen, lens crystallins, plasma, serum, urine, and synovial fluid .

Subcellular Localization

The subcellular localization of pentosidine is primarily within the collagen of various tissues . It forms fluorescent cross-links between the arginine and lysine residues in collagen, indicating its presence within these structures .

准备方法

合成路线和反应条件: 戊糖二胺可以从精氨酸、赖氨酸和戊糖糖(如核糖)合成 。 反应通常涉及美拉德反应,其中氨基酸与核糖的美拉德反应产物反应。 合成也可以从葡萄糖开始,尽管速度较慢,这可能是由于葡萄糖氧化为阿拉伯糖所致 。 反应条件通常包括碱性 pH 值(约 pH 9)和高温(约 65 °C) .

化学反应分析

反应类型: 戊糖二胺经历几种类型的化学反应,包括:

氧化: 从葡萄糖形成涉及氧化为阿拉伯糖.

常用试剂和条件:

试剂: 精氨酸、赖氨酸、核糖、葡萄糖和其他戊糖.

条件: 碱性 pH 值、高温和氧化剂的存在.

主要产物: 这些反应的主要产物是戊糖二胺本身,它在蛋白质中形成荧光交联 .

相似化合物的比较

Glucosepane: Another AGE that forms cross-links in proteins.

Carboxymethyllysine (CML): A well-known AGE marker.

Methylglyoxal-derived hydroimidazolone (MG-H1): A glycation product similar to pentosidine.

Uniqueness: Pentosidine is unique due to its fluorescent properties, which make it easily detectable and quantifiable . This characteristic allows for its widespread use in research to study protein glycation and aging processes .

属性

IUPAC Name |

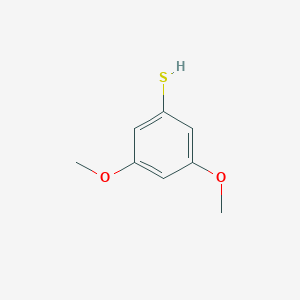

(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEKKSTZQYEZPU-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154417 | |

| Record name | Pentosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentosidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124505-87-9 | |

| Record name | Pentosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124505-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentosidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTOSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4I2X2CQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentosidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine](/img/structure/B29577.png)